N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzamide core structure, which is substituted with a diethylaminoethyl group, a fluorine atom, and a benzo[d]thiazol-2-yl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets depending on their specific structure . For instance, some thiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Some thiazole derivatives have been shown to have anti-inflammatory properties, inhibiting cox-1 and cox-2 enzymes and showing inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-fluorobenzo[d]thiazol-2-amine to form the desired benzamide core.
Introduction of the Diethylaminoethyl Group: The benzamide core is then reacted with diethylaminoethyl chloride in the presence of a base such as triethylamine to introduce the diethylaminoethyl group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- N-(2-(diethylamino)ethyl)-2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Uniqueness
N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of both fluorine and benzo[d]thiazol-2-yl groups, which confer specific chemical and biological properties. The combination of these groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS.ClH/c1-3-24(4-2)12-13-25(19(26)14-8-5-6-9-15(14)21)20-23-18-16(22)10-7-11-17(18)27-20;/h5-11H,3-4,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIVQDPZDMFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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